molecular formula C22H21N5O2S2 B4138344 2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4138344
M. Wt: 451.6 g/mol
InChI Key: UNAZOWRGRWILDP-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a thiazole ring . It is functionally related to a p-anisidine and a paracetamol . This compound could potentially have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) .


Synthesis Analysis

The synthesis of this compound likely involves several steps, including the formation of the 1,3,4-triazole and thiazole rings, and the introduction of the various substituents . The use of diethyl ether with dichloromethane as a co-solvent was shown to be the optimal medium for the transformation and led to the rapid formation of the PMB ester . As nucleophilic SN2 substitution reactions were not favourable in polar protic solvents like methanol & ethanol, we had performed model reaction in polar aprotic solvent conditions like dichloromethane, tetrahydrofuran, acetone and N,N -dimethylformamide .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-triazole ring and a thiazole ring, both of which are five-membered heterocyclic rings containing multiple nitrogen and sulfur atoms . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve several steps, including the formation of the 1,3,4-triazole and thiazole rings, and the introduction of the various substituents . The use of diethyl ether with dichloromethane as a co-solvent was shown to be the optimal medium for the transformation and led to the rapid formation of the PMB ester . As nucleophilic SN2 substitution reactions were not favourable in polar protic solvents like methanol & ethanol, we had performed model reaction in polar aprotic solvent conditions like dichloromethane, tetrahydrofuran, acetone and N,N -dimethylformamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by its complex molecular structure, which includes multiple heterocyclic rings and various functional groups . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulphur atom .

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it may involve interactions with various biological targets. For example, it could potentially have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) . It also showed significant role against the tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .

Properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c1-14-20(16-6-4-3-5-7-16)25-21(31-14)24-19(28)13-30-22-23-18(26-27-22)12-15-8-10-17(29-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,26,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZOWRGRWILDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NNC(=N2)CC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

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